[3-bromo-4-(cyclopropylmethoxy)phenyl]methanol
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Overview
Description
[3-Bromo-4-(cyclopropylmethoxy)phenyl]methanol is a chemical compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol It is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-bromo-4-(cyclopropylmethoxy)phenyl]methanol typically involves the bromination of a suitable precursor followed by the introduction of the cyclopropylmethoxy group. One common method involves the reaction of 3-bromo-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-Bromo-4-(cyclopropylmethoxy)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-bromo-4-(cyclopropylmethoxy)benzaldehyde or 3-bromo-4-(cyclopropylmethoxy)benzoic acid.
Reduction: Formation of 4-(cyclopropylmethoxy)phenylmethanol.
Substitution: Formation of 3-azido-4-(cyclopropylmethoxy)phenylmethanol or 3-thio-4-(cyclopropylmethoxy)phenylmethanol.
Scientific Research Applications
[3-Bromo-4-(cyclopropylmethoxy)phenyl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-bromo-4-(cyclopropylmethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(cyclopropylmethoxy)phenylmethanol
- 3-Bromo-4-(methoxy)phenylmethanol
- 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde
Uniqueness
[3-Bromo-4-(cyclopropylmethoxy)phenyl]methanol is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
IUPAC Name |
[3-bromo-4-(cyclopropylmethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXVZPNXSGPNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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